Cas no 34630-52-9 (1-Propanamine,(dodecyloxy)-)
1-Propanamine,(dodecyloxy)- structure
Product Name:1-Propanamine,(dodecyloxy)-
Numero CAS:34630-52-9
MF:C15H33NO
MW:243.428624868393
CID:321020
PubChem ID:65596
Update Time:2025-04-19
1-Propanamine,(dodecyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanamine,(dodecyloxy)-
- N-dodecoxypropan-1-amine
- 1-propanamine, N-(dodecyloxy)-
- LogP
- N-(Dodecyloxy)propan-1-amine
- NS00022761
- NSC-166448
- SCHEMBL237385
- NSC166448
- 7617-74-5
- 3-(dodecyloxy)-1-propanamine
- DTXCID1026241
- UNII-WY0R7196HP
- SR-01000945036-1
- 1-Propanamine, 3-(dodecyloxy)-
- Lauryloxypropylamine
- 3-aminopropyl dodecyl ether
- 3-Dodecyloxypropanamine
- 3-Lauryloxypropyl-1-amine
- FT-0613771
- 3-(dodecyloxy)propan-1-amine
- EN300-89510
- W-104374
- CHEMBL1887483
- Q27293024
- Laurixaminum
- 34630-52-9
- LS-08713
- WY0R7196HP
- [3-(dodecyloxy)propyl]amine
- ZRJOUVOXPWNFOF-UHFFFAOYSA-N
- A838628
- NSC 166448
- CAS-7617-74-5
- 3-Dodecyloxy-1-propanamine
- Laurixaminum [Latin]
- Laurixamina [Spanish]
- NCGC00160577-01
- MFCD00025621
- AKOS009158300
- DTXSID3046241
- AMY21890
- 3-Dodecyloxy-1-Aminopropane
- Laurixamine
- Laurixamina
- 3-n-dodecyloxypropylamine
- EINECS 231-528-1
- 3-(Dodecyloxy)propylamine
- 1-Propanamine, (dodecyloxy)-
- SR-01000945036
- SCHEMBL10353120
- 3-LAURYLOXY-1-PROPYLAMINE
- Propylamine, 3-(dodecyloxy)-
- Laurixamine [INN]
- 3-Lauryloxypropylamine
- 3-dodecyloxypropylamine
- Tox21_111912
- 3-dodecoxypropan-1-amine
-
- Inchi: 1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3
- Chiave InChI: ZRJOUVOXPWNFOF-UHFFFAOYSA-N
- Sorrisi: O(CCCN)CCCCCCCCCCCC
Proprietà calcolate
- Massa esatta: 243.25639
- Massa monoisotopica: 243.256214676g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 14
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 0.85
- Punto di ebollizione: 336.2°Cat760mmHg
- Punto di infiammabilità: 133.7°C
- Indice di rifrazione: 1.441
- PSA: 21.26
1-Propanamine,(dodecyloxy)- Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
34630-52-9 (1-Propanamine,(dodecyloxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso